N~2~,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine
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Overview
Description
N~2~,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine: is a yellow crystalline compound with the molecular formula C24H16N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine typically involves the reaction of 1,10-phenanthroline with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenanthroline derivatives
Scientific Research Applications
Chemistry: N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells. It is also used in the study of ultrafast electron reduction, which has implications for understanding biological electron transfer processes .
Industry: In the industrial sector, this compound is used in the development of photophysical materials and sensors. Its unique properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine involves its interaction with metal ions and biological molecules. As a ligand, it forms stable complexes with metal ions, which can then participate in various catalytic and electron transfer reactions. In biological systems, the compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the diphenyl groups.
2,9-Diphenyl-1,10-phenanthroline: A closely related compound with similar photophysical properties
Uniqueness: N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine is unique due to the presence of diphenyl groups at the 2 and 9 positions, which enhance its photophysical properties and make it more effective in applications such as anticancer research and electron reduction studies .
Properties
CAS No. |
400602-10-0 |
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Molecular Formula |
C24H18N4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-N,9-N-diphenyl-1,10-phenanthroline-2,9-diamine |
InChI |
InChI=1S/C24H18N4/c1-3-7-19(8-4-1)25-21-15-13-17-11-12-18-14-16-22(28-24(18)23(17)27-21)26-20-9-5-2-6-10-20/h1-16H,(H,25,27)(H,26,28) |
InChI Key |
VPDPNCODGPZKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=CC4=C3N=C(C=C4)NC5=CC=CC=C5)C=C2 |
Origin of Product |
United States |
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